An In-depth Technical Guide to 10β-Peroxy 4-Tibolone: Structure, Formation, and Analytical Considerations
An In-depth Technical Guide to 10β-Peroxy 4-Tibolone: Structure, Formation, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10β-Peroxy 4-Tibolone, a significant oxidative derivative and known impurity of the synthetic steroid Tibolone. While not a therapeutically intended molecule, its presence in Tibolone drug substance and product necessitates a thorough understanding of its chemical identity, formation pathways, and analytical detection. This document elucidates the precise chemical structure of 10β-Peroxy 4-Tibolone, contextualizes its formation as a degradation product of the active metabolite Δ4-Tibolone, and discusses the potential implications for pharmaceutical stability and analysis. Methodologies for its characterization, rooted in forced degradation studies, are presented to equip researchers and drug development professionals with the requisite knowledge for its control and monitoring.
Introduction: The Context of Tibolone and Its Metabolites
Tibolone is a synthetic steroid utilized in hormone replacement therapy to alleviate climacteric symptoms and prevent osteoporosis in postmenopausal women.[1] It is recognized for its tissue-selective activity, exerting variable estrogenic, progestogenic, and androgenic effects in different parts of the body.[2] This complex pharmacological profile is not attributed to the parent molecule itself, but rather to its rapid and extensive metabolism into three primary active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of tibolone (Δ4-Tibolone).[2][3]
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3α- and 3β-hydroxytibolone: Primarily responsible for the estrogenic effects.[2]
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Δ4-Tibolone (Isotibolone): The primary mediator of Tibolone's progestogenic and androgenic activities.[2]
The chemical stability of Tibolone and its metabolites is a critical parameter in drug development and manufacturing. Degradation products and impurities can impact the safety, efficacy, and shelf-life of the final pharmaceutical product. 10β-Peroxy 4-Tibolone has been identified as a key impurity, specifically an oxidative degradation product of Δ4-Tibolone.[4]
Elucidation of the Chemical Structure
The nomenclature surrounding this compound can be intricate. It is commonly referred to as 10β-Peroxy 4-Tibolone, and is officially designated as Tibolone EP Impurity B by the European Pharmacopoeia.[4][5][6] However, its systematic IUPAC name provides the most precise structural description: (7α,17α)-10-Hydroperoxy-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one .[6]
Let's dissect this systematic name to understand the structure:
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Core Structure: The base of the molecule is a "19-norpregnane" steroid skeleton. The "19-nor" designation indicates the absence of a methyl group at the C10 position, which is standard in androgens like testosterone.
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Key Functional Groups:
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-4-en-3-one: An α,β-unsaturated ketone in the A-ring (a double bond between C4 and C5, and a ketone at C3). This is characteristic of Δ4-Tibolone.
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17-hydroxy, 20-yn: A hydroxyl group (-OH) and an ethynyl group (-C≡CH) at the C17 position.
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7-methyl: A methyl group (-CH3) at the C7 position with alpha stereochemistry.
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-
The Peroxy Group:
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10-Hydroperoxy: The defining feature is a hydroperoxide group (-OOH) attached to the C10 position. The stereochemistry is designated as beta (β), meaning the group projects above the plane of the steroid ring system.
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This structure reveals that the compound is a direct oxidation product of Δ4-Tibolone, where a hydroperoxide group has been added at the C10 position, a tertiary carbon at the A/B ring junction.
Structural Comparison: Tibolone, Δ4-Tibolone, and 10β-Peroxy 4-Tibolone
To fully appreciate the structure, it is essential to compare it with its precursors.
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Tibolone: The parent drug has a double bond between C5 and C10 (Δ5(10)).
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Δ4-Tibolone (Isotibolone): The active metabolite is an isomer where the double bond has shifted to the C4-C5 position (Δ4). This isomerization is a key metabolic activation step.
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10β-Peroxy 4-Tibolone: This molecule retains the Δ4-ene-3-one structure of the active metabolite but incorporates a hydroperoxy group at C10.
The relationship can be visualized as a metabolic and subsequent degradative pathway.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | (7α,17α)-10-Hydroperoxy-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one | [6] |
| Common Names | 10β-Peroxy 4-Tibolone, 10β-Peroxy Δ4-Tibolone, Tibolone EP Impurity B | [4][5] |
| CAS Number | 105186-34-3 | [4][5][6] |
| Molecular Formula | C21H28O4 | [5][7] |
| Molecular Weight | 344.45 g/mol | [5][7] |
Formation Pathway: Oxidative Degradation
10β-Peroxy 4-Tibolone is not a product of enzymatic metabolism but rather a result of chemical degradation, specifically oxidation.[1] The formation of such hydroperoxides is a known pathway for the degradation of steroids, particularly those with structural features susceptible to autoxidation.
The likely mechanism involves a free-radical chain reaction initiated by factors such as light, heat, or the presence of trace metal ions. The tertiary hydrogen atom at the C10 position of Δ4-Tibolone is susceptible to abstraction, leading to the formation of a tertiary radical. This radical can then react with molecular oxygen (O2) to form a peroxy radical, which subsequently abstracts a hydrogen atom from another molecule to propagate the chain and form the stable hydroperoxide.
This pathway is of high relevance in the context of pharmaceutical stability testing. Forced degradation studies , which intentionally subject the drug substance to harsh conditions (e.g., strong oxidizing agents, high temperature, intense light), are designed to accelerate such degradation pathways.[8][9][10] These studies are critical for identifying potential degradation products like 10β-Peroxy 4-Tibolone and developing analytical methods capable of detecting and quantifying them.[11]
Experimental Protocols: Forced Degradation for Impurity Generation
While a specific, scalable synthesis for 10β-Peroxy 4-Tibolone is not detailed in the public literature—as it is an undesired impurity—its generation for use as an analytical reference standard can be achieved through controlled, forced degradation studies of Δ4-Tibolone or Tibolone itself. The following outlines a conceptual protocol based on standard industry practices for stress testing.
Objective: To generate and identify 10β-Peroxy 4-Tibolone through oxidative stress.
Materials:
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Tibolone or Δ4-Tibolone reference standard
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Hydrogen peroxide (H2O2), 3% or 30% solution
-
Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment if necessary
-
HPLC system with UV or Mass Spectrometry (MS) detector
Protocol: Oxidative Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Δ4-Tibolone (or Tibolone) in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.
-
Stress Condition Application:
-
Transfer a precise volume of the stock solution to a reaction vial.
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Add a volume of 3% hydrogen peroxide. The ratio of drug solution to peroxide solution may need to be optimized, starting with a 1:1 v/v ratio.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Monitor the reaction periodically (e.g., at 2, 4, 8, 12, 24 hours) by taking aliquots.
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The goal is to achieve partial degradation (typically 5-20%) to ensure the formation of degradation products without completely consuming the parent drug.[8]
-
-
Sample Analysis:
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Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
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Inject the samples into an HPLC-UV or LC-MS system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The peak corresponding to 10β-Peroxy 4-Tibolone would be expected to have a different retention time than the parent compound.
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-
Identification and Characterization:
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If using LC-MS, the mass of the new peak can be determined. For 10β-Peroxy 4-Tibolone (C21H28O4), the expected mass would correspond to the addition of two oxygen atoms to Δ4-Tibolone (C21H28O2).
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For definitive structural confirmation, the impurity can be isolated using preparative HPLC, followed by characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
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Biological and Pharmacological Significance
Currently, there is no specific pharmacological or toxicological data available in the public domain for 10β-Peroxy 4-Tibolone. Its significance is primarily viewed from a pharmaceutical quality and safety perspective. The presence of a hydroperoxide functional group raises potential concerns:
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Reactivity: Peroxides can be reactive and potentially unstable, which could impact the stability of the drug product over its shelf life.
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Toxicity: Some organic peroxides are known to be toxic. The toxicological profile of this specific impurity would need to be evaluated according to regulatory guidelines (e.g., ICH Q3A/B) if it is present above certain thresholds in the final drug product.
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Antioxidant Interactions: While some metabolites of Tibolone have shown antioxidant properties, the introduction of a peroxy group represents an oxidative modification.[12][13] Its interaction with biological systems is unknown but warrants consideration.
Therefore, controlling the formation of 10β-Peroxy 4-Tibolone during the manufacturing and storage of Tibolone is a critical aspect of ensuring drug quality and safety.
Conclusion
10β-Peroxy 4-Tibolone (Tibolone EP Impurity B) is a well-defined chemical entity representing a primary oxidative degradation product of Δ4-Tibolone, the key androgenic and progestogenic metabolite of the parent drug Tibolone. Its structure is characterized by the addition of a hydroperoxide group at the C10 position of the steroid nucleus. While not a biologically intended metabolite, its formation through oxidative stress pathways is a critical consideration for the pharmaceutical development, manufacturing, and stability testing of Tibolone. The methodologies of forced degradation are essential for its generation as a reference standard and for the validation of stability-indicating analytical methods. Further research into its potential biological activity and toxicological profile is warranted to fully assess its impact on the safety and efficacy of Tibolone therapy.
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